Cas no 89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-)

1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-
- 4-chloro-1-(2,5-dichlorophenyl)-2-nitrobenzene
- 2',4,5'-Trichloro-2-nitro-1,1'-biphenyl
- DTXSID40752117
- 89160-24-7
-
- インチ: InChI=1S/C12H6Cl3NO2/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16(17)18/h1-6H
- InChIKey: MPRUQEKVOMEDFM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 300.946412g/mol
- どういたいしつりょう: 300.946412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 45.8Ų
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005077-1g |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
Alichem | A011005077-250mg |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 250mg |
$489.60 | 2023-08-31 | |
Alichem | A011005077-500mg |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 500mg |
$806.85 | 2023-08-31 |
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-に関する追加情報
Introduction to 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro (CAS No. 89160-24-7) and Its Emerging Applications in Modern Chemistry
The compound 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro (CAS No. 89160-24-7) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This trichloronitro biphenyl derivative exhibits distinct chemical properties owing to its nitro and chloro substituents, which endow it with potential applications in various industrial and academic domains.
At the heart of its molecular structure lies a biphenyl core, which is a well-studied aromatic system known for its stability and versatility. The introduction of chlorine atoms at the 2', 4', and 5' positions, coupled with a nitro group at the 2-nitro position, creates a highly reactive yet controlled chemical entity. This arrangement not only imparts electronic effects that influence the compound's reactivity but also opens up avenues for further functionalization and derivatization.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound through multi-step organic transformations. The synthesis typically involves chlorination and nitration reactions on a biphenyl precursor, followed by purification to isolate the desired product. The precision required in these reactions underscores the importance of high-purity reagents and controlled reaction conditions to achieve optimal yields and minimize byproduct formation.
The chemical properties of 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro make it a valuable intermediate in the synthesis of more complex molecules. Its electron-withdrawing nature due to the nitro group enhances electrophilic aromatic substitution reactions, while the chlorine atoms provide handles for further modifications via cross-coupling reactions such as Suzuki or Heck couplings. These attributes have positioned this compound as a building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
In pharmaceutical research, this compound has been explored for its potential biological activities. The nitro group is known to be pharmacophoric in many drug molecules, contributing to their binding affinity and efficacy. Studies have indicated that derivatives of this compound exhibit promising interactions with biological targets, making them candidates for further investigation in drug discovery programs. Additionally, the presence of multiple chlorine atoms offers opportunities for tuning pharmacokinetic properties through metabolic stability studies.
The application of computational chemistry has further illuminated the mechanistic aspects of reactions involving 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro. Molecular modeling techniques have been employed to predict reaction pathways and optimize synthetic strategies. These computational approaches not only accelerate the discovery process but also provide insights into how structural modifications can influence reactivity and selectivity. Such findings are crucial for designing next-generation compounds with enhanced properties.
From an industrial perspective, this compound finds utility in material science applications where its unique electronic properties are leveraged. For instance, it has been investigated as a precursor in the synthesis of liquid crystals and organic semiconductors due to its ability to form ordered structures and exhibit favorable thermal stability. These characteristics make it a candidate for advanced display technologies and electronic devices.
The environmental impact of using 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro has also been a point of interest. While its reactivity is advantageous in synthetic applications, proper handling and disposal are essential to mitigate any potential ecological risks. Research into greener synthetic methods has led to the development of catalytic processes that minimize waste generation without compromising yield or purity.
Future directions in the study of this compound include exploring its role in polymer chemistry and nanotechnology. The ability to incorporate it into polymeric matrices could lead to novel materials with tailored properties such as enhanced durability or conductivity. Similarly, its incorporation into nanoscale structures may open up possibilities for applications in drug delivery systems where precise control over molecular architecture is critical.
In summary,1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro (CAS No. 89160-24-7) stands as a versatile chemical entity with broad applicability across multiple scientific disciplines. Its unique structural features have driven innovation in synthetic methodologies while opening new frontiers in pharmaceuticals and materials science. As research continues to uncover its potential benefits,this compound is poised to play an increasingly significant role in advancing chemical science into new frontiers.
89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-) 関連製品
- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)
- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 33332-03-5(4-(Dimethylamino)oxan-3-ol)
- 205533-81-9(Fenfangjine G)
- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)